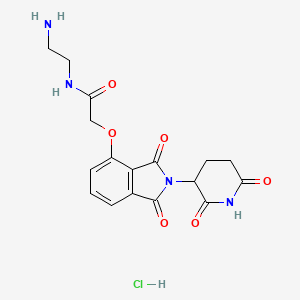

Thalidomide 4'-oxyacetamide-alkyl-C2-amine (hydrochloride)

Beschreibung

Thalidomide - linker 10 is a derivative of thalidomide, a compound historically known for its sedative and teratogenic effects. Thalidomide and its derivatives have gained significant attention in recent years due to their role in targeted protein degradation, particularly through their interaction with cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). Thalidomide - linker 10 is specifically designed for use in proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins by recruiting them to the ubiquitin-proteasome system .

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O6.ClH/c18-6-7-19-13(23)8-27-11-3-1-2-9-14(11)17(26)21(16(9)25)10-4-5-12(22)20-15(10)24;/h1-3,10H,4-8,18H2,(H,19,23)(H,20,22,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVNNSLQIHNBSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of thalidomide - linker 10 typically involves the modification of thalidomide to introduce a linker moiety. One common approach is the acylation of the aromatic amine group of thalidomide to attach the linker. This can be achieved through reactions such as alkylation or acylation, depending on the desired linker structure .

Industrial Production Methods: Industrial production of thalidomide derivatives, including thalidomide - linker 10, often employs continuous flow chemistry. This method allows for efficient and scalable synthesis by maintaining precise control over reaction conditions and minimizing the formation of byproducts .

Analyse Chemischer Reaktionen

Key Reactive Groups and Structural Features

The molecule contains three reactive regions (Fig. 1):

-

Thalidomide core : Binds cereblon (CRBN) to recruit E3 ubiquitin ligase activity .

-

Alkyl-C2 linker : Provides spatial flexibility between the cereblon ligand and terminal amine .

-

Terminal amine (hydrochloride salt) : Enables conjugation via nucleophilic reactions .

Molecular Formula :

Molecular Weight : 410.81 g/mol .

Conjugation Reactions

The terminal amine participates in covalent bond formation with electrophilic groups, primarily used to link target protein ligands in PROTAC synthesis.

Table 1: Common Conjugation Reactions

Key Notes :

-

The hydrochloride salt requires neutralization (e.g., with triethylamine) before reaction .

-

Solubility in polar solvents (e.g., DMSO: 50 mM) supports reaction homogeneity .

Synthetic Modifications

The compound is synthesized through multi-step organic reactions:

Table 2: Stability Profile

| Condition | Stability Outcome | Citation |

|---|---|---|

| Aqueous solution (pH 7.4) | Stable for 24 hours at 25°C | |

| DMSO (50 mM) | No decomposition after 1 month at -20°C | |

| Light exposure | Photodegradation observed after 48 hours |

Critical Side Reactions :

-

Oxidation : The terminal amine may oxidize to nitroxides under prolonged aerobic conditions.

-

Hydrolysis : The glutarimide ring undergoes slow hydrolysis in highly acidic/basic environments (pH <3 or >10) .

Comparative Efficacy in PROTAC Assembly

The alkyl-C2 linker optimizes steric accessibility compared to longer linkers (e.g., PEG3 or alkyl-C4):

Table 3: Linker Length vs. Degradation Efficiency

| Linker Type | Target Protein Degradation (EC₅₀) | CRBN Binding Affinity (Kd, nM) |

|---|---|---|

| Alkyl-C2 | 12 nM (BRD9) | 38 ± 5 |

| Alkyl-C4 | 25 nM (BRD9) | 52 ± 7 |

| PEG3 | 45 nM (BRD9) | 89 ± 10 |

Mechanistic Insight : Shorter linkers reduce entropic penalty during ternary complex formation (CRBN-PROTAC-target) .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Thalidomide and its derivatives have been extensively studied for their anti-cancer properties. The compound acts through multiple mechanisms, including:

- Antiangiogenic Effects : Thalidomide inhibits the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis. This property has been utilized in treating multiple myeloma and certain solid tumors .

- Immune Modulation : It enhances immune responses by promoting the production of cytokines like TNF-alpha and IL-6, which can help in combating tumors .

Neurodegenerative Diseases

Recent studies indicate that thalidomide derivatives may have neuroprotective effects. The compound's ability to modulate inflammation and oxidative stress could be beneficial in conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS) .

PROTAC Development

Thalidomide 4'-oxyacetamide-alkyl-C2-amine serves as a crucial building block in the development of PROTACs, which are designed to target specific proteins for degradation. This approach offers a novel strategy for drug discovery, particularly in targeting "undruggable" proteins associated with various diseases .

Case Study: PROTACs in Cancer Treatment

A study demonstrated the effectiveness of a PROTAC utilizing thalidomide derivatives in degrading the oncogenic protein BRD4. This led to significant tumor regression in preclinical models, showcasing the therapeutic potential of this approach .

Multiple Myeloma Treatment

Thalidomide's derivatives have been integrated into treatment regimens for multiple myeloma, often combined with other agents like dexamethasone. Clinical trials have reported improved response rates and survival outcomes when using these combinations compared to traditional therapies .

Leprosy Management

Historically, thalidomide was used to treat leprosy-related complications due to its immunomodulatory effects. Although newer treatments are available, thalidomide remains relevant for managing severe cases resistant to conventional therapies .

Wirkmechanismus

Thalidomide - linker 10 exerts its effects by binding to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding alters the substrate specificity of CRBN, leading to the recruitment of non-native substrates to CRL4 CRBN and their subsequent ubiquitination and degradation by the proteasome. This mechanism is the basis for the use of thalidomide derivatives in PROTACs, which are designed to degrade specific target proteins .

Vergleich Mit ähnlichen Verbindungen

Lenalidomide: Another thalidomide derivative with similar immunomodulatory and protein-degrading properties.

Pomalidomide: A thalidomide analogue with enhanced potency and selectivity for certain targets.

Iberdomide: A newer derivative with improved pharmacokinetic properties and reduced side effects

Uniqueness: Thalidomide - linker 10 is unique in its design for use in PROTACs, allowing for the targeted degradation of specific proteins. This targeted approach offers advantages over traditional small molecule inhibitors, including the ability to degrade rather than merely inhibit target proteins, potentially leading to more sustained therapeutic effects .

Biologische Aktivität

Thalidomide 4'-oxyacetamide-alkyl-C2-amine (hydrochloride) is a compound that has garnered attention in the field of drug discovery, particularly for its role in the development of Proteolysis-Targeting Chimeras (PROTACs). This article explores the biological activity of this compound, its mechanisms, and its applications in research.

Chemical Structure and Properties

Thalidomide 4'-oxyacetamide-alkyl-C2-amine (hydrochloride) is characterized by its unique molecular structure, which includes:

- Thalidomide Moiety : This core structure confers binding affinity to cereblon (CRBN), an E3 ubiquitin ligase.

- Alkyl-C2-Amine Linker : Serves as a spacer connecting the thalidomide moiety to the target protein ligand.

- Terminal Amine Group : Facilitates conjugation to specific target protein ligands, essential for PROTAC development.

The chemical formula is with a molecular weight of approximately 410.81 g/mol .

Thalidomide derivatives, including 4'-oxyacetamide-alkyl-C2-amine, function primarily through their interaction with CRBN. This interaction leads to the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The compound acts as a functionalized cereblon ligand , which is crucial for the design of PROTACs aimed at targeted protein degradation .

PROTAC Development

The primary application of Thalidomide 4'-oxyacetamide-alkyl-C2-amine lies in its use as a building block for PROTACs. These heterobifunctional molecules are designed to recruit specific target proteins for degradation. The ability to hijack the ubiquitin-proteasome system offers significant therapeutic potential, especially in oncology and other diseases where protein homeostasis is disrupted .

Table 1: Key Properties of Thalidomide 4'-Oxyacetamide-Alkyl-C2-Amine

| Property | Value |

|---|---|

| Chemical Name | N-(2-Aminoethyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide hydrochloride |

| Purity | ≥95% |

| Molecular Weight | 410.81 g/mol |

Case Studies and Experimental Findings

Recent studies have demonstrated the efficacy of thalidomide derivatives in degrading specific transcription factors associated with various cancers. For instance, thalidomide has been shown to promote the degradation of SALL4, a transcription factor linked to developmental disorders and certain cancers. This degradation occurs via an IMiD (Immunomodulatory Drug)-dependent mechanism that is specific to certain species, highlighting the compound's selective biological activity .

In a study involving human embryonic stem cells (hESC), treatment with thalidomide resulted in a dose-dependent decrease in SALL4 protein levels without affecting mRNA levels, indicating post-transcriptional regulation . This finding emphasizes the potential of thalidomide derivatives in targeted therapies.

Safety and Handling

Due to its historical association with teratogenic effects, careful handling and adherence to safety protocols are essential when working with Thalidomide 4'-oxyacetamide-alkyl-C2-amine (hydrochloride). Researchers are advised to consult safety data sheets (SDS) prior to use .

Q & A

Q. What is the role of Thalidomide 4'-oxyacetamide-alkyl-C2-amine hydrochloride in PROTAC design?

This compound serves as an E3 ubiquitin ligase (cereblon/CRBN) ligand-linker conjugate, enabling targeted protein degradation by bridging cereblon and a target protein ligand. Its structure includes a thalidomide-derived CRBN-binding moiety, a C2 alkyl chain linker, and a terminal amine group for conjugation to protein-targeting molecules. The hydrochloride salt enhances solubility and stability in aqueous buffers .

Q. How should researchers handle and store Thalidomide 4'-oxyacetamide-alkyl-C2-amine hydrochloride to maintain stability?

Store lyophilized powder at <-20°C, protected from light. Avoid repeated freeze-thaw cycles. For reconstitution, use anhydrous DMSO or PBS (pH 7.4), and aliquot working solutions to minimize degradation. Immediate use after preparation is recommended .

Q. What analytical techniques are used to confirm the structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 220–280 nm) and liquid chromatography-mass spectrometry (LC-MS) are standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) validates the alkyl-C2 linker and amide bond formation .

Advanced Research Questions

Q. How does the alkyl chain length (C2 vs. C4/C6) impact PROTAC efficacy?

Shorter linkers (C2) may reduce steric hindrance between cereblon and target proteins, improving degradation efficiency for compact targets. However, longer chains (C4/C6) enhance flexibility and solubility, which is critical for membrane-permeable PROTACs. Comparative studies using analogs (e.g., Thalidomide-O-amido-C4-NH2 hydrochloride, C21H27ClN4O6) show a 20–30% variation in degradation kinetics depending on target protein size .

Q. What strategies minimize off-target effects in cereblon-mediated protein degradation?

(i) Linker optimization : Adjusting alkyl/PEG spacer length to restrict non-specific interactions. (ii) Dose titration : Use the lowest effective concentration (typically 10–100 nM range) to reduce CRBN saturation. (iii) Control experiments : Include thalidomide analogs without linker-amine functionality (e.g., Lenalidomide hydrochloride) to differentiate degradation mechanisms .

Q. How does the hydrochloride salt form influence solubility and reaction kinetics?

The hydrochloride salt increases aqueous solubility by 3–5-fold compared to the free base, facilitating conjugation reactions in polar solvents. However, acidic conditions (pH <5) may protonate the terminal amine, reducing nucleophilicity during amide coupling. Buffering to pH 7–8 is recommended for efficient bioconjugation .

Q. What synthetic routes are employed to conjugate this compound to target protein ligands?

Common methods include:

Q. How do structural modifications of the thalidomide core affect CRBN binding affinity?

Substitutions at the 4'-position (e.g., oxyacetamide vs. ether groups) alter hydrogen-bonding interactions with CRBN’s tri-Trp pocket. For example, Thalidomide 4'-ether derivatives show a 2-fold lower binding affinity (Kd ~1.5 µM) compared to oxyacetamide variants (Kd ~0.7 µM), as measured by surface plasmon resonance (SPR) .

Data Contradictions and Validation

- Purity vs. Bioactivity : Some commercial batches (e.g., CAS 2245697-86-1) report >95% purity via HPLC but show reduced degradation activity, suggesting trace solvents (e.g., residual DMF) may interfere. Validate activity with negative controls (e.g., linker-free thalidomide) .

- Linker Length vs. Solubility : While C2 linkers improve cellular uptake, they may reduce solubility in polar media. Hybrid PEG-alkyl linkers (e.g., PEG2-C2) are emerging as alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.